molecular formula C13H12N2O2 B12917335 2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one CAS No. 40504-78-7

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one

Cat. No.: B12917335
CAS No.: 40504-78-7
M. Wt: 228.25 g/mol
InChI Key: LCZBRGYVUAMELH-UHFFFAOYSA-N
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Description

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one is an organic compound with a unique structure that combines an oxazoline ring with a phenyl group and a butynylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one typically involves the reaction of 3-butynylamine with a suitable oxazoline precursor. One common method is the cyclization of an appropriate amide or ester with 3-butynylamine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of the enzyme or receptor, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butyrylamino)benzoic acid
  • N-[3-(Butyrylamino)phenyl]-2-thiophenecarboxamide
  • 4-{[3-(Butyrylamino)benzoyl]amino}benzoic acid

Uniqueness

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one is unique due to its combination of an oxazoline ring with a phenyl group and a butynylamino substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

40504-78-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-but-3-ynylimino-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H12N2O2/c1-2-3-9-14-13-15-12(16)11(17-13)10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,14,15,16)

InChI Key

LCZBRGYVUAMELH-UHFFFAOYSA-N

Canonical SMILES

C#CCCN=C1NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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